molecular formula C24H17ClN2O2S B11508722 3-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide

3-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B11508722
M. Wt: 432.9 g/mol
InChI Key: VXKOSMLBSLRGGO-UHFFFAOYSA-N
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Description

3-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide is a complex organic compound that features a benzoxazole ring, a benzothiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the formation of the benzoxazole ring through a cyclization reaction, followed by the introduction of the benzothiophene ring via a cross-coupling reaction. The final step often includes the chlorination of the compound and the formation of the carboxamide group under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Halogen substitution reactions can introduce different functional groups into the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

3-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may focus on its potential therapeutic effects and mechanisms of action.

    Industry: It can be used in the development of new materials or as a precursor for other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(2,5-dimethylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2,4-dimethylphenyl)-4-methoxybenzamide
  • 3-chloro-N-(2,6-dimethylphenyl)-4-methoxybenzamide

Uniqueness

3-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide is unique due to its specific combination of benzoxazole and benzothiophene rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C24H17ClN2O2S

Molecular Weight

432.9 g/mol

IUPAC Name

3-chloro-N-[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C24H17ClN2O2S/c1-13-7-8-15(11-14(13)2)24-27-18-12-16(9-10-19(18)29-24)26-23(28)22-21(25)17-5-3-4-6-20(17)30-22/h3-12H,1-2H3,(H,26,28)

InChI Key

VXKOSMLBSLRGGO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl)C

Origin of Product

United States

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